REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:7]([F:10])([F:9])[F:8])=[N:4][NH:5][CH:6]=1.[CH2:11]=[O:12]>CC(C)=O>[Br:1][C:2]1[C:3]([C:7]([F:10])([F:9])[F:8])=[N:4][N:5]([CH2:11][OH:12])[CH:6]=1
|
Name
|
|
Quantity
|
3.38 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NNC1)C(F)(F)F
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 140° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
ADDITION
|
Details
|
Hexane was added to the residue
|
Type
|
CUSTOM
|
Details
|
obtained by concentration of the filtrate under reduced pressure, as a result
|
Type
|
CUSTOM
|
Details
|
a crystal was formed
|
Type
|
CUSTOM
|
Details
|
The crystal was collected
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NN(C1)CO)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |